molecular formula C5H13NO2Si B099263 methyl N-trimethylsilylcarbamate CAS No. 18147-09-6

methyl N-trimethylsilylcarbamate

Cat. No. B099263
CAS RN: 18147-09-6
M. Wt: 147.25 g/mol
InChI Key: JUKSJRIXGQOQTH-UHFFFAOYSA-N
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Description

Methyl N-trimethylsilylcarbamate is a biochemical used for proteomics research . It is a compound with the molecular formula C5H13NO2Si and a molecular weight of 147.25 .


Chemical Reactions Analysis

Methyl N-trimethylsilylcarbamate likely undergoes reactions similar to other carbamates and trimethylsilyl compounds. For instance, trimethylsilyl derivatives of primary metabolites have been studied using gas chromatography–tandem mass spectrometry . Furthermore, N,N,N-trimethylanilinium salts, which are structurally similar to methyl N-trimethylsilylcarbamate, have been found to degrade to methyl iodide and the parent aniline .


Physical And Chemical Properties Analysis

Methyl N-trimethylsilylcarbamate has a molecular weight of 147.25 . Other physical and chemical properties such as density, boiling point, flash point, and refractive index are not provided in the search results.

Scientific Research Applications

Drug Design and Medicinal Chemistry

The carbamate group, which is a key structural motif in “methyl N-trimethylsilylcarbamate”, plays an important role in many approved drugs and prodrugs . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .

Proteomics Research

“Methyl N-trimethylsilylcarbamate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.

Use as a Self-Immolative Linker

“Methyl N-trimethylsilylcarbamate” can act as a self-immolative linker . Self-immolative linkers are useful building blocks of molecular probes, with broad applications in the fields of enzyme activity analysis, stimuli-responsive material science, and drug delivery .

Agricultural Chemicals

Carbamate derivatives, like “methyl N-trimethylsilylcarbamate”, are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Chemical and Paint Industry

“Methyl N-trimethylsilylcarbamate” plays a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Organic Synthesis and Peptide Chemistry

Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Safety and Hazards

While specific safety and hazard information for methyl N-trimethylsilylcarbamate is not available, it’s important to handle all chemicals with care. General precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Methyl N-Trimethylsilylcarbamate is a biochemical used in proteomics research

Mode of Action

It’s worth noting that carbamates, a class of compounds to which methyl n-trimethylsilylcarbamate belongs, often work by inhibiting enzymes, disrupting metabolic processes in organisms . More specific information about Methyl N-Trimethylsilylcarbamate’s interaction with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Carbamates are known to affect various biochemical pathways, often by inhibiting key enzymes The downstream effects of these disruptions can vary widely depending on the specific targets and organisms involved

Result of Action

As a biochemical used in proteomics research , it may have various effects depending on the specific context of its use

properties

IUPAC Name

methyl N-trimethylsilylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2Si/c1-8-5(7)6-9(2,3)4/h1-4H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKSJRIXGQOQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316774
Record name methyl N-trimethylsilylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-trimethylsilylcarbamate

CAS RN

18147-09-6
Record name 18147-09-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-trimethylsilylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-trimethylsilylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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